Diethyl 1,2-hydrazinedicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- DEHD can be used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines. These heterocycles are important scaffolds found in many biologically active molecules and pharmaceuticals. For example, a study published in the journal "Tetrahedron Letters" explored the use of DEHD in the synthesis of substituted pyrazoles with potential anti-inflammatory properties.

Coordination Chemistry:

- DEHD can act as a chelating ligand, meaning it can bind to metal ions through its nitrogen and oxygen atoms. This property allows it to be used in the formation of coordination complexes with various metals []. These complexes may have potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Material Science:

- Some studies have explored the use of DEHD in the synthesis of functional materials. For example, a study published in the journal "CrystEngComm" investigated the use of DEHD as a precursor for the preparation of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

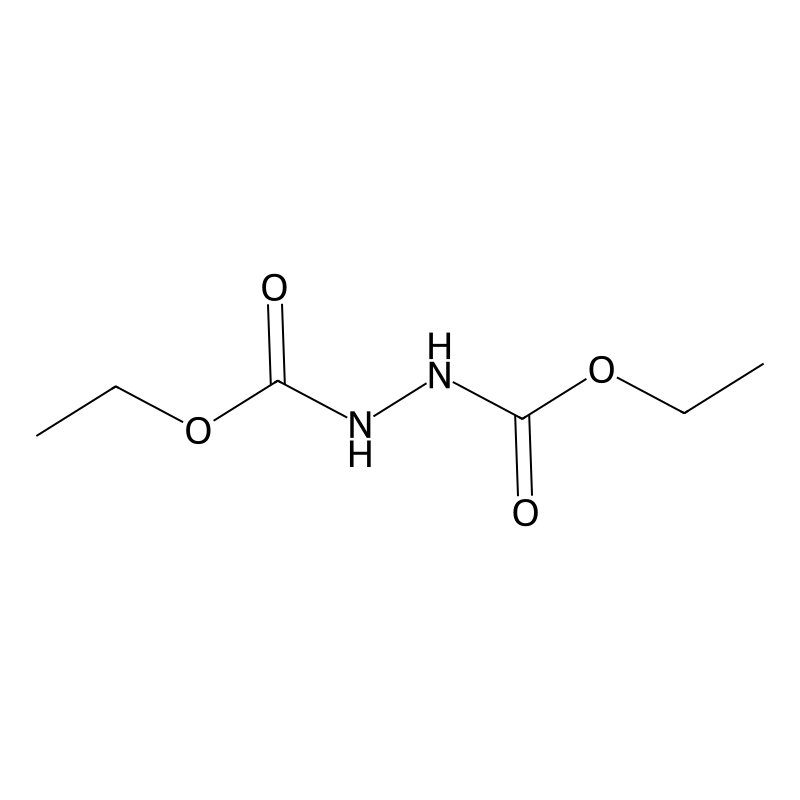

Diethyl 1,2-hydrazinedicarboxylate is a chemical compound with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol. It is classified as a diester of 1,2-hydrazinedicarboxylic acid, featuring two ethyl ester groups attached to the hydrazine backbone. This compound appears as a colorless to pale yellow liquid and has a density of approximately 1.324 g/cm³. Its structure includes two carboxylate groups, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Currently, there is no well-established information on the specific mechanism of action of DEHD in any biological system.

DEHD should be handled with care in a laboratory setting due to the following potential hazards:

- Skin and eye irritant: The amine groups in DEHD can irritate skin and eyes upon contact.

- Suspected respiratory irritant: Inhalation of DE

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 1,2-dihydrazines.

- Mitsunobu Reaction: It serves as a nucleophile in the Mitsunobu reaction, facilitating the formation of alkyl aryl ethers.

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis .

Diethyl 1,2-hydrazinedicarboxylate can be synthesized through several methods:

- Esterification: The reaction of 1,2-hydrazinedicarboxylic acid with ethanol in the presence of an acid catalyst yields the diethyl ester.

- Direct Hydrazinolysis: Treating diethyl malonate with hydrazine can also produce this compound.

- Reactions with Ethyl Chloroformate: This method involves the reaction of hydrazine derivatives with ethyl chloroformate to yield the desired diester .

Diethyl 1,2-hydrazinedicarboxylate finds applications in various fields:

- Organic Synthesis: It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic effects against cancer and other diseases.

- Chemical Research: The compound serves as a reagent in various chemical transformations, including nucleophilic substitutions and condensation reactions .

Interaction studies involving diethyl 1,2-hydrazinedicarboxylate focus on its reactivity with biological molecules and other compounds. Research has shown that it can form complexes with metal ions, which may enhance its biological activity or alter its pharmacokinetic properties. Additionally, studies on its interactions with enzymes suggest potential inhibitory effects that warrant further exploration .

Diethyl 1,2-hydrazinedicarboxylate shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethyl Malonate | C₆H₁₀O₄ | A diester used in organic synthesis; less reactive than diethyl 1,2-hydrazinedicarboxylate. |

| Diethyl Succinate | C₆H₁₀O₄ | Another diester; used in similar applications but lacks the hydrazine functionality. |

| Ethyl Hydrazinecarboxylate | C₅H₈N₂O₂ | Contains hydrazine but fewer carboxylic groups; different reactivity profile. |

The uniqueness of diethyl 1,2-hydrazinedicarboxylate lies in its dual hydrazine and carboxylate functionalities, which allow for diverse reactivity patterns not typically seen in simpler esters or hydrazines. This makes it particularly valuable in synthetic chemistry and medicinal applications .

The IUPAC name derives from its parent acid, 1,2-hydrazinedicarboxylic acid, with ethyl ester groups replacing the carboxylic acid protons. Its systematic classification includes:

- Chemical class: Hydrazine derivative, diester.

- Functional groups: Two ethoxycarbonyl (–O–C(=O)–O–) groups and a hydrazine (–NH–NH–) backbone.

Molecular Structure

The structure consists of a hydrazine linker bridging two ethoxycarbonyl groups. This arrangement enables reactivity at both the hydrazine and carbonyl sites, making it a valuable intermediate in heterocyclic synthesis and coupling reactions.

| Property | Value |

|---|---|

| CAS Registry Number | 4114-28-7 |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 131–133°C (lit.) |

| Boiling Point | 250°C (at 760 mmHg) |

| Density | 1.2–1.324 g/cm³ |

| Refractive Index | 1.446 |

Chemical Nomenclature Systems

Diethyl 1,2-hydrazinedicarboxylate represents a compound with multiple accepted nomenclature designations across different chemical naming systems [1] [2]. The International Union of Pure and Applied Chemistry systematic nomenclature provides the primary systematic name as ethyl N-(ethoxycarbonylamino)carbamate [2]. This systematic designation follows established International Union of Pure and Applied Chemistry principles for naming organic compounds containing hydrazine functional groups and ester substituents [3] [4].

The compound is alternatively designated under International Union of Pure and Applied Chemistry nomenclature as 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester, which directly describes the structural composition as a diethyl ester derivative of 1,2-hydrazinedicarboxylic acid [2] [5]. This nomenclature approach emphasizes the parent acid structure with specific ester modifications [6] [7].

Common Names and Synonyms

The compound possesses numerous common names that reflect different aspects of its chemical structure and historical nomenclature practices [2] [5] [8]. The most frequently employed common name, Diethyl 1,2-hydrazinedicarboxylate, directly indicates the presence of two ethyl ester groups attached to the hydrazine backbone [1] [2] [9].

Additional common designations include 1,2-Dicarbethoxyhydrazine and sym-Dicarbethoxyhydrazine, which utilize the historical carbethoxy terminology to describe ethoxycarbonyl substituents [2] [5] [8]. The symmetric nature of the molecule is reflected in the sym-Dicarbethoxyhydrazine designation [2] [9].

Other established common names encompass N,N'-Diethoxycarbonylhydrazine, 1,2-Bis(ethoxycarbonyl)hydrazine, Diethyl bicarbamate, Diethyl hydrazodicarboxylate, and Bicarbamic acid, diethyl ester [2] [5] [8]. Each designation emphasizes specific structural features or functional group arrangements within the molecular framework [9] [10].

Registry Numbers and Identification Codes

The compound is registered under Chemical Abstracts Service Registry Number 4114-28-7, which serves as the primary international identifier for regulatory and database purposes [1] [2] [5]. The European Community Number 223-902-8 provides the corresponding European chemical identification [2] [11].

Additional identification codes include the National Institute of Standards and Technology WebBook entries NSC 122715, NSC 17295, NSC 227421, and NSC 3002, reflecting historical cataloging in various chemical databases [2] [5] [8]. The Molecular Design Limited Number MFCD00009101 serves as a structural database identifier [9] [12].

Molecular Formula and Structure Representations

The molecular formula C₆H₁₂N₂O₄ accurately represents the atomic composition of diethyl 1,2-hydrazinedicarboxylate [1] [2] [13]. The linear structural formula C₂H₅OCONHNHCOOC₂H₅ provides a direct representation of the molecular connectivity [1] [14].

The Simplified Molecular Input Line Entry System notation CCOC(=O)NNC(=O)OCC offers a standardized machine-readable format for structural representation [2] [14] [15]. This notation clearly indicates the presence of two ethyl ester groups connected through a central hydrazine linkage [14] [12].

The International Chemical Identifier InChI=1S/C6H12N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) provides a unique structural descriptor that enables unambiguous identification across chemical databases [2] [14] [15]. The corresponding International Chemical Identifier Key JXMLAPZRDDWRRV-UHFFFAOYSA-N serves as a shortened hash representation for database searches [1] [2] [14].

Structural Identity Parameters

| Nomenclature Type | Name/Identifier |

|---|---|

| International Union of Pure and Applied Chemistry Name (Primary) | ethyl N-(ethoxycarbonylamino)carbamate |

| International Union of Pure and Applied Chemistry Name (Alternative) | 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester |

| Common Name 1 | Diethyl 1,2-hydrazinedicarboxylate |

| Common Name 2 | 1,2-Dicarbethoxyhydrazine |

| Common Name 3 | sym-Dicarbethoxyhydrazine |

| Common Name 4 | N,N'-Diethoxycarbonylhydrazine |

| Common Name 5 | 1,2-Bis(ethoxycarbonyl)hydrazine |

| Common Name 6 | Diethyl bicarbamate |

| Common Name 7 | Diethyl hydrazodicarboxylate |

| Common Name 8 | Bicarbamic acid, diethyl ester |

| Chemical Abstracts Service Registry Number | 4114-28-7 |

| European Community Number | 223-902-8 |

| Molecular Formula | C₆H₁₂N₂O₄ |

| Linear Formula | C₂H₅OCONHNHCOOC₂H₅ |

Molecular Structural Properties

The molecular weight of diethyl 1,2-hydrazinedicarboxylate is precisely determined as 176.17 grams per mole [1] [2] [13]. The exact mass and monoisotopic mass values both equal 176.079712 grams per mole, indicating the specific isotopic composition under standard conditions [13] [15].

The topological polar surface area measures 76.66 square angstroms, reflecting the polar character contributed by the nitrogen and oxygen atoms within the molecular structure [13] [16]. The heavy atom count totals 12 atoms, encompassing all non-hydrogen atoms in the molecular framework [13] [17].

Hydrogen bonding characteristics include two hydrogen bond donor sites and four hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions [13] [17]. The rotatable bond count of six reflects the conformational flexibility provided by the ethyl ester substituents [13] [15].

| Property | Value |

|---|---|

| Molecular Weight | 176.17 g/mol |

| Exact Mass | 176.079712 g/mol |

| Monoisotopic Mass | 176.079712 g/mol |

| Simplified Molecular Input Line Entry System | CCOC(=O)NNC(=O)OCC |

| International Chemical Identifier | InChI=1S/C6H12N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |

| International Chemical Identifier Key | JXMLAPZRDDWRRV-UHFFFAOYSA-N |

| Topological Polar Surface Area | 76.66 Ų |

| Heavy Atom Count | 12 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Formal Charge | 0 |

| Complexity | 176 |

Structural Symmetry and Molecular Geometry

The molecular structure of diethyl 1,2-hydrazinedicarboxylate exhibits approximate symmetry about the central nitrogen-nitrogen bond of the hydrazine moiety [2] [5]. This symmetrical arrangement results from the identical ethoxycarbonyl substituents attached to each nitrogen atom [1] [14].

The central hydrazine unit adopts a gauche conformation to minimize steric interactions between the bulky ethoxycarbonyl groups [2] [5]. The nitrogen-nitrogen bond length and the associated dihedral angles reflect the stereoelectronic requirements of the substituted hydrazine system [14] [15].

Diethyl 1,2-hydrazinedicarboxylate possesses the molecular formula C₆H₁₂N₂O₄, corresponding to a molecular weight of 176.17 g/mol [1] [2] [3]. The compound is officially registered under CAS number 4114-28-7 and is systematically named as ethyl N-(ethoxycarbonylamino)carbamate according to IUPAC nomenclature [2] [4]. Alternative names include diethyl hydrazodicarboxylate, diethyl bicarbamate, and symmetrical-dicarbethoxyhydrazine [1] [2] [3].

The exact mass of the compound is 176.079712 Da with a monoisotopic mass of identical value [1] [4]. The molecular structure consists of a central hydrazine unit (N-N) flanked by two ethyl ester functional groups, creating a symmetrical arrangement with pseudo-C2 symmetry [5]. The compound exhibits moderate polarity with a polar surface area of 76.66 Ų and a logarithmic partition coefficient (LogP) of 0.67, indicating moderate lipophilicity [1] [6].

Physical Properties and Characterization

Diethyl 1,2-hydrazinedicarboxylate presents as a white crystalline powder with a melting point range of 131-133°C and a boiling point of 250°C at 760 mmHg [1] [7] [8]. The compound exhibits a density of 1.324 g/cm³ and an estimated refractive index of 1.4500 [9] [6] [8]. The flash point is recorded at 105.0±18.7°C, and the compound shows minimal vapor pressure (0.0±0.5 mmHg at 25°C), indicating low volatility under standard conditions [1] [6].

The compound is characterized by its stability at room temperature under normal storage conditions, though it requires protection from moisture and strong oxidizing agents [1] [7]. The pKa value of 8.81±0.43 indicates that the compound behaves as a weak base, typical of hydrazine derivatives [9] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄ | [1] [2] [3] |

| Molecular Weight | 176.17 g/mol | [1] [2] [3] |

| Melting Point | 131-133°C | [1] [7] [8] |

| Boiling Point | 250°C at 760 mmHg | [1] [2] [7] |

| Density | 1.324 g/cm³ | [1] [9] [8] |

| Flash Point | 105.0±18.7°C | [1] |

| pKa | 8.81±0.43 | [9] [8] |

| LogP | 0.67 | [1] [6] |

Structural Analysis and Molecular Geometry

The molecular structure of diethyl 1,2-hydrazinedicarboxylate features a central hydrazine unit with two ester functional groups attached to each nitrogen atom. The hydrazine N-N bond length is approximately 1.42-1.46 Å, consistent with typical hydrazine derivatives [10] [11]. The bond angles around the nitrogen atoms are approximately 106-112°, similar to those observed in hydrazine itself [10] [11].

The compound adopts a gauche conformation around the N-N bond to minimize steric hindrance between the bulky ethyl ester groups [10] [11]. The molecular geometry around each nitrogen atom is tetrahedral, with the lone pair of electrons on each nitrogen contributing to the three-dimensional structure [10] [11]. The ester groups exhibit typical bond lengths: C=O bonds at approximately 1.21 Å, C-O bonds at 1.34 Å, and O-C(ethyl) bonds at 1.43 Å [10] [11].

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that confirm its structural identity. In 1H NMR spectroscopy, the compound shows a characteristic pattern with N-H protons appearing at δ 6.32 ppm, ethyl OCH₂ protons at δ 4.27 ppm, and methyl groups at δ 1.32 ppm [12] [13]. The 13C NMR spectrum displays carbonyl carbons at δ 156.9 ppm, ethyl OCH₂ carbons at δ 62.4 ppm, and methyl carbons at δ 14.5 ppm [12] [13].

Infrared spectroscopy reveals characteristic absorption bands at 3316, 2983, 2938, 1787, and 1746 cm⁻¹, corresponding to N-H stretching, C-H stretching, and C=O stretching vibrations respectively [12] [13]. Mass spectrometry shows the molecular ion peak at m/z 176 with the protonated molecular ion [M+H]⁺ at m/z 177, exhibiting fragmentation patterns typical of ethyl ester compounds [1] [2].

Hydrogen Bonding and Intermolecular Interactions

The compound possesses two hydrogen bond donors (N-H groups) and four hydrogen bond acceptors (C=O and ester oxygen atoms) with four rotatable bonds, contributing to its moderate flexibility in solution [4]. The presence of N-H groups enables intermolecular hydrogen bonding, forming N-H...O=C hydrogen bonds that influence the compound's solid-state structure and crystalline packing [14].

The crystal structure is stabilized by a network of intermolecular hydrogen bonds, with molecular chains linked through these interactions [14]. Additional weak C-H...O interactions contribute to the overall stability of the crystal lattice [14]. The compound's moderate dipole moment and electron density distribution, concentrated around the nitrogen and oxygen atoms, facilitate these intermolecular interactions [4].

Chemical Stability and Reactivity

Diethyl 1,2-hydrazinedicarboxylate demonstrates stability under normal storage conditions at room temperature, though it requires protection from moisture and strong oxidizing agents [1] [7]. The compound's reactivity is primarily attributed to the hydrazine functional group, which can undergo various transformations including oxidation reactions to form azo compounds and nucleophilic substitutions [1] [7].

The presence of ethyl ester groups makes the compound susceptible to hydrolysis under acidic or basic conditions, while the hydrazine core can undergo oxidation to form the corresponding azo compound, diethyl azodicarboxylate [1] [7]. The rotational barriers around the N-N bond are moderate, allowing for conformational flexibility while maintaining structural integrity [5].